molecular formula C15H18ClNO4S2 B2531421 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol CAS No. 2034365-16-5

2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Cat. No.: B2531421
CAS No.: 2034365-16-5
M. Wt: 375.88
InChI Key: UGWCGRVPXFZNAZ-UHFFFAOYSA-N
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Description

The compound 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a sulfonamide derivative featuring a thiophen-2-yl ethanol backbone. Its structure comprises:

  • A 3-chloro-2-methylbenzenesulfonamido group, which introduces steric and electronic effects due to the chloro and methyl substituents.
  • An ethoxy linkage connecting the sulfonamide moiety to a thiophen-2-yl aromatic ring.
  • A terminal ethanol group, enhancing solubility in polar solvents.

Its structural complexity highlights the importance of comparing it with analogs to understand substituent effects.

Properties

IUPAC Name

3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S2/c1-11-12(16)4-2-6-15(11)23(19,20)17-10-13(21-8-7-18)14-5-3-9-22-14/h2-6,9,13,17-18H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWCGRVPXFZNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the core sulfonamide structure. The process may include:

    Sulfonation: Introduction of the sulfonamide group to the aromatic ring.

    Etherification: Formation of the ether linkage between the aromatic sulfonamide and the thiophene ring.

    Chlorination: Introduction of the chlorine atom to the aromatic ring.

    Final Assembly: Coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group to the corresponding amine.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with proteins or enzymes. The thiophene ring may contribute to the compound’s electronic properties, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₄H₁₇ClN₂O₄S₂* ~381.9 3-Cl-2-Me-benzenesulfonamido, thiophen-2-yl High polarity due to ethanol and sulfonamide
2-[2-(2-Bromobenzenesulfonamido)-...]ethanol C₁₄H₁₆BrNO₄S₂ 406.3 2-Br-benzenesulfonamido, thiophen-2-yl Larger MW, increased steric bulk
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanol C₁₂H₁₉NOS 225.35 Azepane, thiophen-2-yl Basic amine enhances solubility
2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethanol C₈H₁₇ClO₄ 212.68 Chloroethoxy chain Lower MW, hydrophilic

*Estimated for the target compound based on structural similarity.

Biological Activity

The compound 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H22ClN2O2S\text{C}_{17}\text{H}_{22}\text{ClN}_{2}\text{O}_{2}\text{S}

Key Properties:

  • Molecular Weight: 383.9 g/mol
  • CAS Number: 2034419-88-8

The biological activity of sulfonamide compounds, including this specific derivative, often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is pivotal in understanding its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. In vitro studies have shown promising results against resistant strains of bacteria, indicating its potential as a therapeutic agent.

Anticancer Potential

Recent studies have explored the anticancer properties of similar sulfonamide compounds. For instance, derivatives with thiophene moieties have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial activity of a related sulfonamide against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential utility in treating bacterial infections .
  • Anticancer Activity:
    • In a study involving human breast cancer cell lines, a similar thiophene-containing sulfonamide was found to inhibit cell proliferation significantly. The compound induced apoptosis via caspase activation, highlighting its potential as an anticancer agent .
  • Mechanistic Insights:
    • Research into the mechanism revealed that the compound could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Data Summary Table

Biological ActivityModel Organism/Cell LineObserved EffectReference
AntimicrobialE. coli, S. aureusMIC comparable to antibiotics
AnticancerHuman breast cancer cellsInduced apoptosis; inhibited proliferation
Mechanistic StudyCancer cell linesIncreased ROS production leading to cell death

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